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Introduction

The synthesis of DNA/RNA chimeric oligonucleotides is a critical technology in the
development of therapeutic nucleic acids, such as antisense oligonucleotides and siRNAs.
These chimeric structures offer a strategic advantage by combining the desirable properties of
both DNA and RNA within a single molecule, including enhanced stability, improved binding
affinity to target sequences, and modulation of nuclease resistance. A significant advancement
in this field is the stereocontrolled introduction of phosphorothioate (PS) linkages, which can
further enhance the therapeutic potential of these molecules. The (-)-psi (W) reagent, a key
component of the Phosphorus-Sulfur Incorporation (PSI) platform, enables the synthesis of
oligonucleotides with stereodefined phosphorothioate linkages using a P(V)-based chemistry.
[1] This approach offers an alternative to the traditional P(lll)-based phosphoramidite methods
and provides a novel way to construct complex chimeric oligonucleotides.[2]

These application notes provide a detailed protocol for the solid-phase synthesis of DNA/RNA
chimeras incorporating stereodefined phosphorothioate linkages using the (-)-psi reagent.

Principle of the (-)-psi Reagent

The (-)-psi reagent is one of a pair of enantiomeric P(V) reagents designed for the
stereoselective formation of phosphorothioate linkages between nucleosides.[1] Unlike
traditional phosphoramidite chemistry which utilizes P(lll) synthons and a subsequent
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sulfurization step to create a racemic mixture of phosphorothioate diastereomers, the psi
reagent is a P(V) compound that directly installs a stereopure phosphorothioate linkage.[1][3]
The synthesis involves a two-step process: "loading” of the psi reagent onto the first
nucleoside, followed by "coupling” with the second nucleoside.[3][4] This method is amenable
to automated solid-phase oligonucleotide synthesis.[5]

Data Presentation

The following tables summarize representative quantitative data for the synthesis of
phosphorothioate linkages using the psi reagent platform. Please note that yields and purity
can vary depending on the specific sequence, length of the oligonucleotide, and the scale of
the synthesis.

Table 1: Representative Yields for Dinucleotide Synthesis

Coupling Partners Product Yield (%) Reference
] Stereopure
Deoxynucleoside + ) )
] Phosphorothioate High [3]
Deoxynucleoside ) )
Dinucleotide
Chimeric
Ribonucleoside + ) ]
Phosphorothioate Good to High [6]

Deoxynucleoside

Dinucleotide

Table 2: Purity and Quality Control Parameters for Synthetic Oligonucleotides

Typical
Parameter Method o Reference
Specification
] Anion-Exchange > 85% (for purified
Purity . . [71[8]
HPLC, RP-HPLC oligonucleotides)
_ Mass Spectrometry Expected Mass +
Identity [°]
(MALDI-TOF or ESI) 0.1%
A260/A280 Ratio UV-Vis Spectroscopy 1.8-2.0 [10]
A260/A230 Ratio UV-Vis Spectroscopy >1.8 [10]
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Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a DNA/RNA
Chimera with a Stereodefined Phosphorothioate Linkage

This protocol outlines the steps for the automated solid-phase synthesis of a DNA/RNA
chimera containing a phosphorothioate linkage introduced using the (-)-psi reagent.

Materials and Reagents:

DNA and RNA phosphoramidites (standard protecting groups)

e (-)-psi Reagent

e Solid support (e.g., Controlled Pore Glass - CPG) functionalized with the initial nucleoside

e Anhydrous acetonitrile

o Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

e Capping solutions (Cap A and Cap B)

¢ Oxidizing solution (for standard phosphodiester linkages)

o Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

o DBU (1,8-Diazabicyclo[5]undec-7-ene) solution in acetonitrile

Automated DNA/RNA synthesizer

Workflow Diagram:
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Solid-Phase Synthesis Cycle
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Caption: Automated synthesis workflow for DNA/RNA chimeras.
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Procedure:
e Preparation:
o Ensure all reagents are anhydrous.

o Program the DNA/RNA synthesizer with the desired sequence and specify the cycle for
the phosphorothioate linkage introduction.

o Synthesis Cycle for Standard Phosphodiester Linkages:

o Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group from the solid support-
bound nucleoside using the deblocking solution.

o Coupling: Couple the next standard DNA or RNA phosphoramidite monomer using the
activator solution.

o Capping: Acetylate any unreacted 5'-hydroxyl groups using the capping solutions.

o Oxidation: Oxidize the newly formed phosphite triester to a stable phosphate triester using
the oxidizing solution.

o Repeat this cycle for each standard phosphodiester linkage.
o Synthesis Cycle for the (-)-psi Mediated Phosphorothioate Linkage:
o Deblocking: Perform the deblocking step as in the standard cycle.

o Loading: Deliver a solution of the (-)-psi reagent and DBU in acetonitrile to the synthesis
column to react with the free 5'-hydroxyl group of the support-bound oligonucleotide.[3]

o Coupling: Deliver the next nucleoside (as a solution in acetonitrile) and a DBU solution to
the column to couple with the activated P(V) intermediate.[3]

o Capping: Perform the capping step to block any unreacted chains.

o Note: An oxidation step is not required for the phosphorothioate linkage formed with the
psi reagent as it is already in the P(V) state.[1]
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» Final Deblocking: After the final synthesis cycle, remove the 5'-DMT group from the full-
length oligonucleotide.

Protocol 2: Deprotection and Purification of the
DNA/RNA Chimera

Materials and Reagents:
o Concentrated ammonium hydroxide/40% aqueous methylamine (AMA) solution

e Anhydrous triethylamine trihydrofluoride (TEA-3HF) in N-methyl-2-pyrrolidinone (NMP) or
another suitable reagent for 2'-O-silyl group removal.

» Buffers for HPLC purification (e.g., triethylammonium acetate, acetonitrile)
» Solid-phase extraction (SPE) cartridges (optional)

Deprotection and Purification Workflow:
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:
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Caption: Post-synthesis deprotection and purification steps.
Procedure:
» Cleavage and Base Deprotection:
o Transfer the solid support to a screw-cap vial.

o Add AMA solution and incubate at the recommended temperature and time (e.g., 65°C for
15 minutes) to cleave the oligonucleotide from the support and remove the protecting
groups from the nucleobases and the phosphate/phosphorothioate backbone.[9]
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o Cool the vial and transfer the supernatant containing the crude oligonucleotide to a new
tube.

o 2'-Hydroxyl Deprotection (for RNA moieties):
o Evaporate the AMA solution to dryness.

o Resuspend the pellet in the TEA-3HF/NMP solution to remove the 2'-O-silyl protecting
groups (e.g., TBDMS). Incubate as recommended (e.g., 65°C for 2.5 hours).[11]

o Quench the reaction and precipitate the oligonucleotide.
 Purification:

o Purify the crude oligonucleotide using anion-exchange or reverse-phase high-performance
liquid chromatography (HPLC).[7] The choice of method will depend on the properties of
the oligonucleotide and the desired purity.

o Collect the fractions containing the full-length product.
e Desalting and Quantification:

o Desalt the purified oligonucleotide using a suitable method such as solid-phase extraction
or ethanol precipitation.

o Quantify the final product by measuring its absorbance at 260 nm (A260).

o Assess purity using the A260/A280 and A260/A230 ratios and by analytical HPLC or
capillary electrophoresis.[8][10]

o Confirm the identity and integrity of the DNA/RNA chimera by mass spectrometry.

Conclusion

The use of the (-)-psi reagent provides a powerful method for the synthesis of DNA/RNA
chimeras with stereodefined phosphorothioate linkages. This P(V)-based platform offers a
valuable alternative to traditional phosphoramidite chemistry, enabling the creation of novel
therapeutic oligonucleotides with potentially improved pharmacological properties. The
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protocols provided herein offer a comprehensive guide for researchers to implement this
advanced synthetic methodology. Careful optimization of reaction conditions and purification
strategies will ensure the successful synthesis of high-quality DNA/RNA chimeric
oligonucleotides for a wide range of research and drug development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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